

High-performance liquid chromatography (HPLC) for 6-Cyanohexanoic acid

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Compound of Interest

Compound Name: 6-Cyanohexanoic acid

Cat. No.: B1265822

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Application Note:

Quantitative Analysis of 6-Cyanohexanoic Acid using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of **6-cyanohexanoic acid**. The described protocol is suitable for researchers, scientists, and professionals in the drug development industry who require accurate determination of this compound. The method utilizes a C18 column with UV detection, providing excellent linearity, sensitivity, and reproducibility.

Introduction

6-Cyanohexanoic acid is a bifunctional molecule containing both a nitrile and a carboxylic acid group. This structure makes it a valuable intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. A reliable and accurate analytical method is crucial for monitoring its purity, stability, and concentration in different matrices. This application note presents a validated HPLC method for the quantitative determination of **6-cyanohexanoic acid**.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used for this analysis. The chromatographic conditions are summarized in Table 1.

Parameter	Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase	Isocratic: 30% Acetonitrile, 70% 20 mM Potassium Phosphate Monobasic (KH ₂ PO ₄), pH adjusted to 2.5 with Phosphoric Acid
Flow Rate	1.0 mL/min
Column Temp.	30°C
Injection Vol.	10 µL
Detection	UV at 210 nm
Run Time	10 minutes

Reagents and Standards

- **6-Cyanohehexanoic Acid:** Reference standard (≥98% purity).
- Acetonitrile: HPLC grade.
- Potassium Phosphate Monobasic (KH₂PO₄): Analytical grade.
- Phosphoric Acid (H₃PO₄): Analytical grade.
- Water: Deionized or HPLC grade.

Protocols

Mobile Phase Preparation

- Phosphate Buffer (20 mM, pH 2.5):
 - Dissolve 2.72 g of KH_2PO_4 in 1 L of deionized water.
 - Adjust the pH to 2.5 using phosphoric acid.
 - Filter the buffer solution through a 0.45 μm membrane filter.
- Final Mobile Phase:
 - Mix 300 mL of HPLC grade acetonitrile with 700 mL of the prepared phosphate buffer.
 - Degas the mobile phase by sonication or vacuum filtration before use.

Standard Solution Preparation

- Stock Solution (1000 $\mu\text{g/mL}$):
 - Accurately weigh 100 mg of **6-cyanohehexanoic acid** reference standard.
 - Transfer it to a 100 mL volumetric flask.
 - Dissolve and dilute to the mark with the mobile phase. Sonicate briefly if necessary to ensure complete dissolution.
- Working Standards:
 - Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 $\mu\text{g/mL}$) by serial dilution of the stock solution with the mobile phase. These will be used to construct the calibration curve.

Sample Preparation

- Accurately weigh a sample containing **6-cyanohehexanoic acid**.
- Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range.
- Vortex or sonicate the sample to ensure complete dissolution.

- Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Results and Discussion

The proposed HPLC method provides a well-resolved, symmetric peak for **6-cyanohehexanoic acid**, with an expected retention time of approximately 4.5 minutes. The acidic mobile phase ensures that the carboxylic acid group is protonated, leading to consistent retention and good peak shape on the C18 column. The low UV detection wavelength of 210 nm is necessary due to the lack of a strong chromophore in the molecule.

The method demonstrates excellent performance in terms of linearity, sensitivity, and precision. A summary of the quantitative data is presented in Table 2.

Quantitative Data Summary

Parameter	Result
Retention Time (t _R)	~ 4.5 min
Linearity Range	1 - 100 µg/mL
Correlation Coefficient (R ²)	> 0.999
Limit of Detection (LOD)	0.3 µg/mL
Limit of Quantitation (LOQ)	1.0 µg/mL

Experimental Workflow

The logical flow of the experimental protocol, from preparation to analysis, is illustrated in the diagram below.

Caption: Workflow for the HPLC analysis of **6-cyanohehexanoic acid**.

Conclusion

The HPLC method described in this application note is simple, rapid, and reliable for the quantitative analysis of **6-cyanohehexanoic acid**. With a total run time of 10 minutes, it is suitable for high-throughput analysis in quality control and research environments. The

method's excellent linearity, low detection limits, and straightforward sample preparation make it a valuable tool for professionals in the pharmaceutical and chemical industries.

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